2-Iodo-1-methoxy-4-nitronaphthalene

Descripción general

Descripción

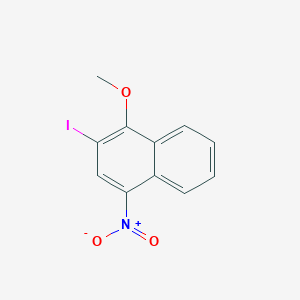

2-Iodo-1-methoxy-4-nitronaphthalene is an organic compound with the molecular formula C11H8INO3 and a molecular weight of 329.09 g/mol It is a derivative of naphthalene, substituted with iodine, methoxy, and nitro groups

Métodos De Preparación

The synthesis of 2-Iodo-1-methoxy-4-nitronaphthalene typically involves the iodination of 1-methoxy-4-nitronaphthalene. One common method includes the reaction of 1-methoxy-4-nitronaphthalene with N-iodosuccinimide in trifluoroacetic acid under reflux conditions for 20 hours . This reaction introduces the iodine atom into the naphthalene ring, resulting in the formation of this compound.

Análisis De Reacciones Químicas

2-Iodo-1-methoxy-4-nitronaphthalene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The iodine atom can be replaced by other electrophiles under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents.

Common reagents used in these reactions include N-iodosuccinimide for iodination, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Research

Recent studies have highlighted the potential of IMN in cancer research, particularly its interaction with the Mcl-1 protein, which plays a crucial role in the survival of cancer cells. Research indicates that IMN can effectively bind to Mcl-1, suggesting its utility as a lead compound for developing new anticancer agents. This binding disrupts interactions between Mcl-1 and pro-apoptotic proteins, promoting apoptosis in cancer cells .

Mechanistic Studies

The interaction of IMN with biomolecules has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy. Changes in chemical shifts during these interactions indicate specific binding sites on proteins that could influence their function. Such insights are vital for understanding the compound's mechanism of action and its therapeutic potential .

Building Block for Complex Molecules

IMN serves as a valuable building block in organic synthesis. Its structure allows it to undergo electrophilic aromatic substitution reactions, which are common for compounds containing electron-withdrawing groups (like nitro) and electron-donating groups (like methoxy). This versatility makes it suitable for synthesizing more complex organic compounds .

Synthesis Techniques

The synthesis of IMN can be achieved through various methods, including:

- Nitration of 1-methoxy-4-iodonaphthalene : Utilizing nitrating agents under controlled conditions.

- Electrophilic substitution reactions : These reactions leverage the unique electronic properties imparted by the iodine and nitro groups .

Electronic Properties

IMN's unique electronic structure makes it an interesting candidate for applications in material science. The presence of both electron-withdrawing and electron-donating groups can influence its electronic properties, making it suitable for developing organic semiconductors or other electronic materials .

Potential Use in Dyes and Pigments

Due to its vibrant color and chemical stability, IMN may also find applications in the production of dyes and pigments. Its reactivity allows for modifications that can tailor its properties for specific industrial applications .

Mecanismo De Acción

The mechanism of action of 2-Iodo-1-methoxy-4-nitronaphthalene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways and processes, making the compound useful in biochemical studies .

Comparación Con Compuestos Similares

Similar compounds to 2-Iodo-1-methoxy-4-nitronaphthalene include:

2-Iodo-4-methoxy-1-nitrobenzene: Similar structure but with a benzene ring instead of a naphthalene ring.

2-Bromo-1-methoxy-4-nitronaphthalene: Similar structure but with a bromine atom instead of an iodine atom.

1-Iodo-4-nitrobenzene: Similar structure but lacks the methoxy group.

These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their substituents and ring structures.

Actividad Biológica

2-Iodo-1-methoxy-4-nitronaphthalene is a compound of interest in various fields of biological research, particularly due to its potential applications in cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C11H8I NO3, features a naphthalene core substituted with an iodine atom, a methoxy group, and a nitro group. This specific arrangement contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to exhibit inhibitory effects on certain enzymes and proteins involved in cancer cell survival, particularly through the modulation of apoptotic pathways. For instance, it has been identified as a selective inhibitor of Mcl-1, an anti-apoptotic protein overexpressed in various cancers, which contributes to chemoresistance .

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity . In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting the interaction between Mcl-1 and pro-apoptotic proteins such as Noxa. This disruption leads to increased cell death rates in cancerous tissues .

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties. Studies have demonstrated that it can inhibit certain enzymes critical for cancer cell metabolism, thereby reducing tumor growth and proliferation. The exact pathways involved are still under investigation but are believed to involve oxidative stress mechanisms .

Case Studies

Several case studies highlight the efficacy of this compound:

- In Vitro Cancer Cell Studies : A study conducted on human myeloblastic leukemia cells revealed that treatment with this compound significantly reduced cell viability by inducing apoptosis through the intrinsic pathway mediated by mitochondrial changes .

- Molecular Docking Studies : Computational studies suggest that this compound binds effectively to the BH3 binding groove of Mcl-1, which is critical for its inhibitory action. This binding was confirmed using NMR spectroscopy and molecular dynamics simulations .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Enzyme Inhibition | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Mcl-1 inhibition leading to apoptosis |

| 7-Methoxy-2-nitro-naphtho[2,1-b]furan | Moderate | Low | Enzymatic attack on benzene ring |

| 4-Methoxy-2-nitroaniline | Low | High | Direct enzyme inhibition |

Propiedades

IUPAC Name |

2-iodo-1-methoxy-4-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO3/c1-16-11-8-5-3-2-4-7(8)10(13(14)15)6-9(11)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSOITAPPJSAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.